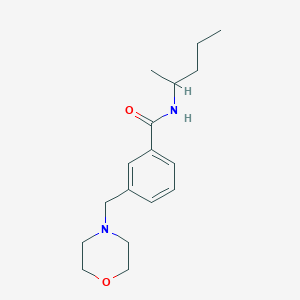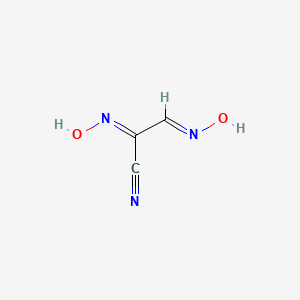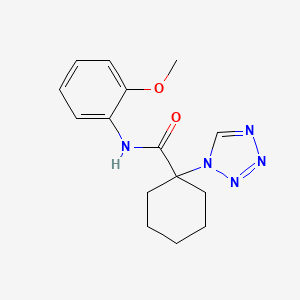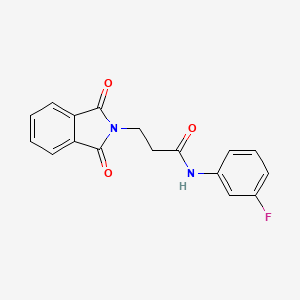![molecular formula C16H10F3N3O B6128292 N-[2-(trifluoromethyl)phenyl]-6-quinoxalinecarboxamide](/img/structure/B6128292.png)
N-[2-(trifluoromethyl)phenyl]-6-quinoxalinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(trifluoromethyl)phenyl]-6-quinoxalinecarboxamide (TFMQ) is a chemical compound that has gained significant attention in the field of scientific research due to its various potential applications. TFMQ belongs to the class of quinoxaline derivatives, which are known for their diverse biological activities. In
作用機序
The mechanism of action of N-[2-(trifluoromethyl)phenyl]-6-quinoxalinecarboxamide is not fully understood, but it is believed to act on several molecular targets, including ion channels and receptors. N-[2-(trifluoromethyl)phenyl]-6-quinoxalinecarboxamide has been found to inhibit the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons. It also modulates the activity of GABA receptors, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
N-[2-(trifluoromethyl)phenyl]-6-quinoxalinecarboxamide has been shown to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, which are involved in the pathogenesis of several inflammatory diseases. It has also been found to induce apoptosis in cancer cells, thereby inhibiting tumor growth. In addition, N-[2-(trifluoromethyl)phenyl]-6-quinoxalinecarboxamide has been shown to have anticonvulsant effects, which may be useful in the treatment of epilepsy.
実験室実験の利点と制限
N-[2-(trifluoromethyl)phenyl]-6-quinoxalinecarboxamide has several advantages for use in lab experiments. It is stable and can be easily synthesized in large quantities. It is also relatively inexpensive compared to other compounds with similar biological activities. However, N-[2-(trifluoromethyl)phenyl]-6-quinoxalinecarboxamide has some limitations, such as its low solubility in water, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of N-[2-(trifluoromethyl)phenyl]-6-quinoxalinecarboxamide. One area of research could be the development of more efficient synthesis methods to produce N-[2-(trifluoromethyl)phenyl]-6-quinoxalinecarboxamide in larger quantities. Another area of research could be the investigation of the potential use of N-[2-(trifluoromethyl)phenyl]-6-quinoxalinecarboxamide in the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Furthermore, the potential use of N-[2-(trifluoromethyl)phenyl]-6-quinoxalinecarboxamide in the treatment of cancer and epilepsy could also be explored. Finally, the development of new derivatives of N-[2-(trifluoromethyl)phenyl]-6-quinoxalinecarboxamide with improved biological activities could also be an area of future research.
Conclusion:
In conclusion, N-[2-(trifluoromethyl)phenyl]-6-quinoxalinecarboxamide is a chemical compound with various potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on N-[2-(trifluoromethyl)phenyl]-6-quinoxalinecarboxamide could lead to the development of new treatments for various diseases and disorders.
合成法
N-[2-(trifluoromethyl)phenyl]-6-quinoxalinecarboxamide can be synthesized by several methods, including the reaction of 2-(trifluoromethyl)aniline with 6-bromoquinoxaline in the presence of a palladium catalyst. Another method involves the reaction of 2-(trifluoromethyl)aniline with 6-chloroquinoxaline in the presence of a base such as potassium carbonate. The resulting product is then treated with an acid to obtain N-[2-(trifluoromethyl)phenyl]-6-quinoxalinecarboxamide.
科学的研究の応用
N-[2-(trifluoromethyl)phenyl]-6-quinoxalinecarboxamide has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience. It has been found to possess various biological activities, such as anti-inflammatory, antitumor, and anticonvulsant properties.
特性
IUPAC Name |
N-[2-(trifluoromethyl)phenyl]quinoxaline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3N3O/c17-16(18,19)11-3-1-2-4-12(11)22-15(23)10-5-6-13-14(9-10)21-8-7-20-13/h1-9H,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQFKIRJITLXYLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=CC3=NC=CN=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49718035 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-N-(4-pyridinylmethyl)ethanamine](/img/structure/B6128212.png)
![N-methyl-5-(1-{[3-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-2-pyrrolidinyl)-2-thiophenecarboxamide](/img/structure/B6128213.png)

![6-ethoxy-2-({2-oxo-2-[3-(phenylsulfonyl)imidazolidin-1-yl]ethyl}thio)-1,3-benzothiazole](/img/structure/B6128221.png)

![1-acetyl-4-(2-methoxy-4-{[2-(4-methyl-1,2,5-oxadiazol-3-yl)-1-pyrrolidinyl]carbonyl}phenoxy)piperidine](/img/structure/B6128244.png)
![1-({2-[(2-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-3-phenylpiperidine](/img/structure/B6128257.png)
![N-methyl-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]-N-(3-pyridinylmethyl)acetamide](/img/structure/B6128264.png)
![N-cyclopropyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-5-(2-pyrrolidinyl)-2-thiophenecarboxamide trifluoroacetate](/img/structure/B6128269.png)



![5-(4-chlorophenyl)-N-[2-phenyl-2-(1-piperidinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B6128304.png)
![N-[1-(1-benzyl-4-piperidinyl)-1H-pyrazol-5-yl]-2-phenylacetamide](/img/structure/B6128313.png)